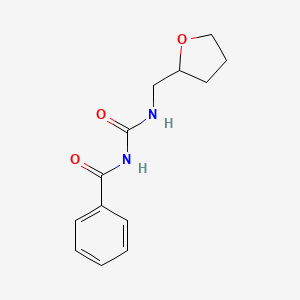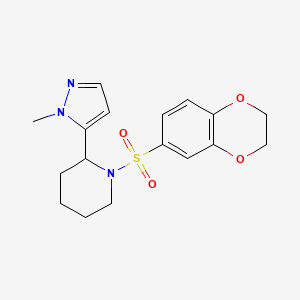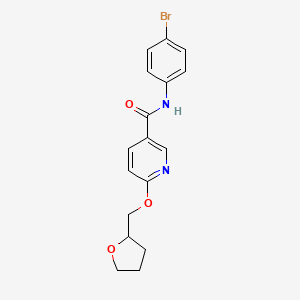
N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of many bioactive compounds, including the vitamin niacin . The compound also features a tetrahydrofuran group, a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nicotinamide ring, a bromophenyl ring, and a tetrahydrofuran ring. These groups would be connected by single bonds, and the oxygen in the tetrahydrofuran ring would be connected to the nicotinamide ring via a methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Antiprotozoal Activity
Research on aza-analogues of furamidine, synthesized through processes involving bromination and coupling reactions, demonstrates the utility of nicotinamide derivatives in creating compounds with significant antiprotozoal activity. Such methodologies are crucial for developing treatments against diseases like trypanosomiasis and malaria. The study by Ismail et al. (2003) highlighted compounds exhibiting potent activity against Trypanosoma and Plasmodium species, emphasizing the role of synthetic chemistry in advancing antiprotozoal therapies (Ismail et al., 2003).
Antineoplastic Activities
Another aspect of research on nicotinamide derivatives involves their antineoplastic activities. Ross (1967) described the synthesis of various 6-substituted nicotinamides and their preliminary screening against cancer cell lines, demonstrating moderate activity against certain cancers. This early work laid the groundwork for understanding the potential anticancer properties of nicotinamide derivatives (Ross, 1967).
Photolysis and Nitrile Synthesis
The study by Kikugawa et al. (1993) on the synthesis of nitriles from N-methoxy imidoyl bromides via photolysis exemplifies the application of nicotinamide derivatives in creating functional groups sensitive to specific synthetic conditions. Such methodologies are crucial for synthesizing a wide range of organic compounds with potential applications in medicinal chemistry and materials science (Kikugawa et al., 1993).
Herbicidal and Fungicidal Activities
Research into N-(arylmethoxy)-2-chloronicotinamides and N-(thiophen-2-yl) nicotinamide derivatives reveals the potential of nicotinamide-based compounds in agriculture. These studies showed significant herbicidal and fungicidal activities against various pests, suggesting that nicotinamide derivatives could be developed into new, effective agrochemicals. The works of Yu et al. (2021) and Wu et al. (2022) illustrate the promising applications of these compounds in managing crop diseases and pests, contributing to the development of novel herbicides and fungicides with potentially lower environmental impacts (Yu et al., 2021); (Wu et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-13-4-6-14(7-5-13)20-17(21)12-3-8-16(19-10-12)23-11-15-2-1-9-22-15/h3-8,10,15H,1-2,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVELAVAVYTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)
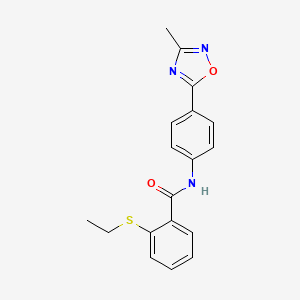
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)
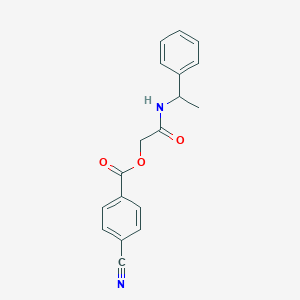
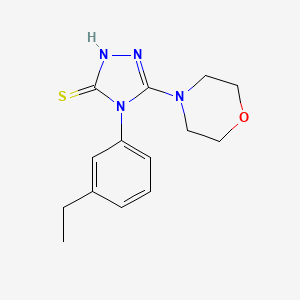
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2440708.png)

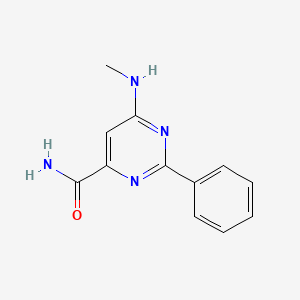
![2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2440713.png)
![Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate](/img/structure/B2440716.png)

